molecular formula C8H3BrF3N3 B12836798 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine

4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine

Cat. No.: B12836798
M. Wt: 278.03 g/mol
InChI Key: OGTJTSGNBBXPSO-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. The presence of bromine and trifluoromethyl groups makes it a valuable compound in various chemical and pharmaceutical applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2,3-diaminopyridine with trifluoroacetic anhydride, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield various substituted pyridazines, while oxidation and reduction reactions produce corresponding oxides or reduced forms .

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

  • 4-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3,6-Dichloro-4-(trifluoromethyl)pyridazine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Comparison: 4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine stands out due to its unique combination of bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency or selectivity in certain applications .

Properties

Molecular Formula

C8H3BrF3N3

Molecular Weight

278.03 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine

InChI

InChI=1S/C8H3BrF3N3/c9-6-3-14-15-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H

InChI Key

OGTJTSGNBBXPSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN=N2)Br)C(F)(F)F

Origin of Product

United States

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